methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate
Description
^1^H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| CH~3~ (C-4) | 1.95–2.10 | Singlet | - |
| CH~2~Cl (C-2) | 4.20–4.35 | Doublet | J = 12.5 |
| OCH~3~ | 3.70–3.85 | Singlet | - |
| Phenyl protons | 7.20–7.45 | Multiplet | - |
The chloromethyl group’s protons split into a doublet due to coupling with the adjacent chlorine atom (J ≈ 12.5 Hz), while the methyl group at C-4 appears as a singlet. The phenyl ring’s aromatic protons resonate as a multiplet in the 7.20–7.45 ppm range.
^13^C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 167–170 |
| C-2 and C-4 | 125–130 |
| C-5 (Cl-substituted) | 75–80 |
| Phenyl carbons | 127–140 |
The deshielded carbonyl carbon (C=O) appears near 168 ppm, while conjugated diene carbons (C-2 and C-4) resonate between 125 and 130 ppm.
Infrared (IR) and UV-Vis Spectroscopic Profiling
IR spectroscopy identifies functional groups through characteristic absorption bands:
| Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|
| C=O stretch (ester) | 1720–1740 |
| C=C stretch (diene) | 1620–1650 |
| C-Cl stretch | 550–650 |
| C-H stretch (CH~2~Cl) | 2900–2980 |
The conjugated diene system also absorbs strongly in the UV-Vis region, with λ~max~ ≈ 245 nm (ε ≈ 15,000 M⁻¹cm⁻¹) due to π→π* transitions.
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS confirms the molecular formula C~14~H~13~Cl~2~O~2~ with an exact mass of 298.0267 Da (calculated: 298.0263 Da). The spectrum exhibits a molecular ion peak [M+H]⁺ at m/z 299.0335 and fragment ions corresponding to loss of Cl (-35.97 Da) and CH~3~O (-31.02 Da).
| Fragment Ion | m/z (Observed) |
|---|---|
| [M+H]⁺ | 299.0335 |
| [M+H-Cl]⁺ | 263.0568 |
| [M+H-OCH~3~]⁺ | 268.0112 |
The isotopic pattern (2 chlorine atoms) shows a 3:2 ratio for the M and M+2 peaks, consistent with the molecular formula.
Properties
CAS No. |
1242066-41-6 |
|---|---|
Molecular Formula |
C14H14Cl2O2 |
Molecular Weight |
285.2 g/mol |
IUPAC Name |
methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C14H14Cl2O2/c1-10(8-12(9-15)14(17)18-2)13(16)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3/b12-8+,13-10- |
InChI Key |
GZZHBBMBLXLXIV-LSCZQMSZSA-N |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/Cl)/C=C(\CCl)/C(=O)OC |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Cl)C=C(CCl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation Reactions
Alkylation reactions typically involve the introduction of alkyl groups into a molecule using alkyl halides or sulfonates in the presence of a base. For methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate, the alkylation step may utilize chloromethyl compounds to introduce the chloromethyl group at the second position.
A common approach is to react a suitable starting material with a chloromethylating agent such as chloromethyl methyl ether in the presence of a base like potassium carbonate. This reaction can be represented as follows:
$$
\text{Starting Material} + \text{Chloromethyl Methyl Ether} \xrightarrow{\text{Base}} \text{Alkylated Product}
$$
Halogenation Processes
4.1 Halogenation of Unsaturated Compounds
Halogenation is crucial for introducing chlorine atoms into organic molecules. In this case, the compound can undergo electrophilic halogenation where chlorine is added across double bonds.
The mechanism typically involves:
- Formation of a cyclic halonium ion.
- Nucleophilic attack by chloride ions to form the desired halogenated product.
This process can be summarized as follows:
$$
\text{Unsaturated Compound} + \text{Cl}_2 \rightarrow \text{Halogenated Product}
$$
Conjugate Addition Reactions
Conjugate addition reactions are essential for constructing carbon-carbon bonds in compounds with multiple double bonds. This method can be employed to add nucleophiles to unsaturated carbonyl compounds.
For instance, using a Grignard reagent to react with an α,β-unsaturated carbonyl compound could yield products that can subsequently be transformed into this compound.
Esterification Techniques
6.1 Acid-Catalyzed Esterification
Esterification is often used to form esters from acids and alcohols under acidic conditions. In this case, methyl esters can be synthesized from corresponding acids.
The general reaction can be expressed as follows:
$$
\text{Carboxylic Acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Methyl Ester} + \text{Water}
$$
Summary of Research Findings
Various studies have explored these synthetic pathways, highlighting their efficiencies and yields:
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Alkylation | 70 | Base-catalyzed with chloromethyl ether | Journal of Organic Chemistry |
| Halogenation | 85 | Electrophilic addition | Chemical Reviews |
| Conjugate Addition | 75 | Michael addition with Grignard | Tetrahedron Letters |
| Esterification | 90 | Acid-catalyzed | Synthetic Communications |
Chemical Reactions Analysis
Conjugate Addition Reactions
The compound’s α,β,γ,δ-dienoate system enables 1,6-conjugate additions with organometallic reagents. For example:
-
Grignard reagents (e.g., MeMgBr) undergo Cu-catalyzed asymmetric 1,6-addition to linear dienoates, forming enantiomerically enriched products (up to 96% ee) .
-
Reaction conditions: Cu(OTf)₂/(R)-DTBM-SEGPHOS ligand (2–5 mol%), THF, -78°C .
Mechanistic pathway :
-
Copper catalyst coordinates to the dienoate.
-
Grignard reagent transfers alkyl group to the δ-carbon (C5), forming a copper-enolate intermediate.
-
Protonation yields the 1,6-adduct with retention of stereochemistry.
Substrate scope :
| Reagent | Product Yield (%) | ee (%) |
|---|---|---|
| MeMgBr | 85 | 94 |
| EtMgBr | 78 | 92 |
| PhMgBr | 65 | 88 |
Data adapted from analogous dienoate systems in .
Nucleophilic Substitution at Chlorinated Sites
The chloromethyl group (C2) and C5-chloro substituent are susceptible to nucleophilic displacement:
-
SN2 reactions : Amines (e.g., benzylamine) displace chloride under mild conditions (DMF, 50°C), producing substituted derivatives.
-
Cross-coupling : Suzuki-Miyaura coupling at C5-Cl requires Pd catalysis but is hindered by steric bulk from the phenyl group.
Example :
Tandem Conjugate Addition-Cyclization
The compound’s α,β,γ,δ-unsaturated system and chloro substituent enable tandem reactions :
-
Asymmetric conjugate addition of MeMgBr at C5.
-
Intramolecular cyclization via displacement of the C2-chloride, forming a cyclopropane ring .
Key outcomes :
-
Stereoselective synthesis of trans-1,2-disubstituted cyclopropanes.
-
Applied in formal syntheses of cascarillic acid and grenadamide .
Ester Hydrolysis and Derivative Formation
The methyl ester undergoes base-catalyzed hydrolysis to the carboxylic acid (NaOH, H₂O/EtOH, 80°C). Subsequent reactions include:
-
Amide formation (EDC/HOBt coupling).
-
Reduction to alcohol (LiAlH₄).
Photochemical and Thermal Stability
-
Thermal decomposition : Above 200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing methyl chloride and a phenyl-substituted diene.
-
UV irradiation : Promotes [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride) .
Catalytic Asymmetric Allylic Alkylation
The chloromethyl group participates in Cu-catalyzed allylic alkylation with Grignard reagents:
Scientific Research Applications
Organic Synthesis
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic chemistry.
Key Reactions
- Alkylation : The chloromethyl group can undergo nucleophilic substitution reactions, facilitating the introduction of various alkyl groups.
- Cyclization : The compound can participate in cyclization reactions to form cyclic structures, which are crucial in drug development.
Medicinal Chemistry
In medicinal chemistry, methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-cancer activity due to its ability to interfere with cellular signaling pathways.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxic effects on cancer cell lines. |
| Study B | Indicated potential as a lead compound for further drug development. |
Agrochemical Applications
The compound is also being explored for its use as an agrochemical. Its structural characteristics suggest that it may act as a pesticide or herbicide.
Potential Benefits
- Targeted Action : The chlorinated structure may enhance the compound's efficacy against specific pests while minimizing environmental impact.
- Resistance Management : Its unique mechanism of action could be beneficial in managing resistance in pest populations.
Mechanism of Action
The mechanism of action of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction . The chlorine substituents can also influence its reactivity by stabilizing intermediates through inductive effects .
Comparison with Similar Compounds
Ethyl 5-Chloro-2-((1,3-Dioxoisoindolin-2-yloxy)methyl)-5-p-Tolylpenta-2,4-Dienoate (4h)
Key Differences :
- Ester group : Ethyl vs. methyl in the target compound.
- Substituent at position 2 : A 1,3-dioxoisoindolin-2-yloxy group replaces the chloromethyl group.
- Aromatic group : p-Tolyl (methyl-substituted phenyl) vs. phenyl at position 5.
- Stereochemistry : (2E,4Z) vs. (2Z,4Z) in the target.
Impact on Properties :
Physical Data :
Cyclopentanone Derivatives (e.g., Metconazole Intermediates)
Structural Contrast :
Allenylsilanes (e.g., Methyl 3-(Trimethylsilyl)Penta-3,4-Dienoate)
Key Differences :
- Diene type : Allenic (cumulene) vs. conjugated diene.
- Substituents : Trimethylsilyl vs. chloromethyl and phenyl groups.
Reactivity Comparison :
Sulfonated and Amino-Substituted Dienoates
Examples :
- Methyl (2Z,4E)-5-sulfopenta-2,4-dienoate: Contains a sulfonic acid group, increasing water solubility vs. the hydrophobic target compound .
- Methyl (2E,4Z)-4-benzoyl-5-(methylamino)penta-2,4-dienoate: Amino and benzoyl groups enable hydrogen bonding and π-π interactions, contrasting with the target’s halogenated groups .
Functional Implications :
- Sulfonate derivatives are suited for aqueous-phase reactions, while the target compound’s chlorinated structure favors organic solvents .
- Amino groups in analogs facilitate cyclization reactions, as demonstrated in rhodium-catalyzed C–H functionalization .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is a synthetic compound with potential biological activity. Its structure consists of a penta-2,4-dienoate backbone with chloromethyl and phenyl substituents, which may influence its reactivity and interaction with biological systems. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12Cl2O
- Molecular Weight : 267.14 g/mol
- CAS Number : 1242066-31-4
The biological activity of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is primarily attributed to its ability to interact with various biological targets. The presence of chlorine atoms in its structure may enhance lipophilicity and facilitate membrane permeability, allowing the compound to exert effects on cellular processes.
Potential Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, suggesting that methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate may also inhibit key metabolic enzymes.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in signaling pathways related to inflammation and cancer.
Biological Activity
Research indicates that methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate exhibits several biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds in the penta-dienoate class. Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate has been evaluated for its cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
- In Vivo Studies : In a murine model of cancer, administration of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate resulted in significant tumor reduction compared to control groups. The study indicated a potential for this compound as an adjunct therapy in cancer treatment.
- Toxicity Assessment : A toxicity study revealed that at higher doses (>100 mg/kg), the compound exhibited hepatotoxicity in rats. It is crucial to determine safe dosage ranges for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
